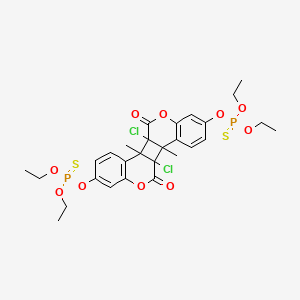

Coumaphos syn-dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Coumaphos syn-dimer is a hydroxycoumarin.

Applications De Recherche Scientifique

Chemical Properties and Behavior

Coumaphos syn-dimer has a unique structural configuration compared to its precursor, coumaphos. Its molecular formula is C14H16ClO5PS, with a molecular weight of approximately 362.77 g/mol. The compound exhibits distinct chemical behavior influenced by its organophosphate structure, particularly under varying environmental conditions:

- Hydrolysis: this compound hydrolyzes slowly in alkaline conditions, leading to various degradation products. This process is essential for understanding its persistence and potential environmental impact.

- Reactivity: The compound reacts with strong oxidizing agents, releasing toxic phosphorus oxides. When heated to decomposition, it can emit hazardous fumes, including sulfur oxides and phosphorus oxides.

Ecological Impact

The application of coumaphos and its derivatives has raised concerns regarding their ecological risks. A study on the distribution of coumaphos in hive ecosystems revealed significant contamination effects on honeybee populations due to the pesticide's persistence in honey and wax. The research indicated that residues could remain detectable for extended periods post-application, with honey containing residual levels of 0.1% and wax retaining higher concentrations . This highlights the need for careful management of coumaphos usage to mitigate adverse effects on non-target species.

Pest Management Applications

This compound is primarily utilized in agricultural settings as an insecticide and acaricide. Its effectiveness against various ectoparasites makes it a valuable candidate for integrated pest management strategies:

- Livestock Treatment: The compound is effective against ticks and lice, which are significant pests affecting livestock health and productivity.

- Honeybee Protection: this compound has been employed to control Varroa mites, a critical pest threatening honeybee colonies. Its application must be managed carefully to avoid contamination of honey products.

Comparative Analysis with Other Organophosphates

The following table compares this compound with other organophosphate insecticides regarding their biological activity and unique features:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C14H16ClO5PS | Insecticide and acaricide | Effective against ectoparasites; photochemical synthesis pathway |

| Chlorpyrifos | Organophosphate | Cholinesterase inhibitor | Widely used; controversial due to toxicity concerns |

| Malathion | Organophosphate | Cholinesterase inhibitor | Less toxic; used in public health |

| Diazinon | Organophosphate | Cholinesterase inhibitor | Effective against broad range of pests |

| Fenitrothion | Organophosphate | Cholinesterase inhibitor | Primarily for agricultural pests |

Case Study 1: Distribution in Hive Ecosystems

A study conducted on the distribution of coumaphos within beehives demonstrated that the pesticide could lead to significant contamination of honey and wax over time. The mass balance calculations revealed a recovery rate of approximately 60% immediately after treatment, decreasing to 38% after one month. This study underscores the importance of monitoring pesticide residues in apiculture practices .

Case Study 2: Integrated Pest Management

Research into integrated pest management strategies highlighted the potential role of this compound in controlling ectoparasites in livestock. Its specific structural characteristics allow it to retain efficacy while minimizing environmental impact when used judiciously.

Propriétés

Formule moléculaire |

C28H32Cl2O10P2S2 |

|---|---|

Poids moléculaire |

725.5 g/mol |

Nom IUPAC |

1,11-dichloro-6,16-bis(diethoxyphosphinothioyloxy)-2,12-dimethyl-9,19-dioxapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |

InChI |

InChI=1S/C28H32Cl2O10P2S2/c1-7-33-41(43,34-8-2)39-17-11-13-19-21(15-17)37-23(31)27(29)25(19,5)28(30)24(32)38-22-16-18(12-14-20(22)26(27,28)6)40-42(44,35-9-3)36-10-4/h11-16H,7-10H2,1-6H3 |

Clé InChI |

KPPSNIXPCINDBZ-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C |

SMILES canonique |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C3(C(C(=O)O2)(C4(C3(C(=O)OC5=C4C=CC(=C5)OP(=S)(OCC)OCC)Cl)C)Cl)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.